molecular formula C15H17ClO3 B1613059 cis-2-[2-(2-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid CAS No. 736136-45-1

cis-2-[2-(2-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

Cat. No.: B1613059
CAS No.: 736136-45-1
M. Wt: 280.74 g/mol
InChI Key: AJTOSXBKVUQNOE-GHMZBOCLSA-N
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Description

cis-2-[2-(2-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid: is an organic compound with the molecular formula C15H17ClO3 It is characterized by the presence of a cyclohexane ring substituted with a carboxylic acid group and a 2-(2-chlorophenyl)-2-oxoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2-[2-(2-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanone with 2-chlorobenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as dichloromethane, for several hours.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexane ring, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of cis-2-[2-(2-chlorophenyl)-2-hydroxyethyl]cyclohexane-1-carboxylic acid.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed:

    Oxidation: Formation of cyclohexanone derivatives or carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of various chemical transformations and the synthesis of complex molecules.

Biology: In biological research, cis-2-[2-(2-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a lead compound for the development of new therapeutic agents.

Medicine: The compound’s potential medicinal applications include its use as an intermediate in the synthesis of drugs targeting specific diseases. Its structural features make it a valuable candidate for drug design and development.

Industry: In the industrial sector, the compound is utilized in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of cis-2-[2-(2-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anti-inflammatory effects could be due to the suppression of pro-inflammatory cytokines.

Comparison with Similar Compounds

  • trans-2-[2-(2-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
  • 2-[2-(2-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
  • 2-[2-(2-Chlorophenyl)-2-oxoethyl]cycloheptane-1-carboxylic acid

Comparison: cis-2-[2-(2-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is unique due to its cis configuration, which can influence its reactivity and biological activity. Compared to its trans isomer, the cis form may exhibit different pharmacokinetic and pharmacodynamic properties. Additionally, the size of the cycloalkane ring (cyclohexane vs. cyclopentane or cycloheptane) can affect the compound’s stability and interaction with molecular targets.

Properties

IUPAC Name

(1R,2R)-2-[2-(2-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClO3/c16-13-8-4-3-7-12(13)14(17)9-10-5-1-2-6-11(10)15(18)19/h3-4,7-8,10-11H,1-2,5-6,9H2,(H,18,19)/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJTOSXBKVUQNOE-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CC(=O)C2=CC=CC=C2Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](C1)CC(=O)C2=CC=CC=C2Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641382
Record name (1R,2R)-2-[2-(2-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

736136-45-1
Record name (1R,2R)-2-[2-(2-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-2-[2-(2-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Reactant of Route 2
cis-2-[2-(2-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Reactant of Route 3
cis-2-[2-(2-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Reactant of Route 4
cis-2-[2-(2-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Reactant of Route 5
cis-2-[2-(2-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Reactant of Route 6
cis-2-[2-(2-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

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